molecular formula C10H11N3 B091361 2,3-Dimethylquinoxalin-5-amine CAS No. 19023-68-8

2,3-Dimethylquinoxalin-5-amine

Cat. No.: B091361
CAS No.: 19023-68-8
M. Wt: 173.21 g/mol
InChI Key: HPHATBFPSZWBQQ-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the amine group at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxalin-5-amine typically involves the condensation of 2,3-dimethylquinoxaline with an appropriate amine source. One common method is the Buchwald-Hartwig amination reaction, which involves the coupling of 2,3-dimethylquinoxaline with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoxalin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoxalin-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylquinoxalin-5-amine is unique due to the presence of both methyl groups at the 2 and 3 positions and an amine group at the 5-position.

Properties

IUPAC Name

2,3-dimethylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHATBFPSZWBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484741
Record name 2,3-DIMETHYLQUINOXALIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19023-68-8
Record name 2,3-DIMETHYLQUINOXALIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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